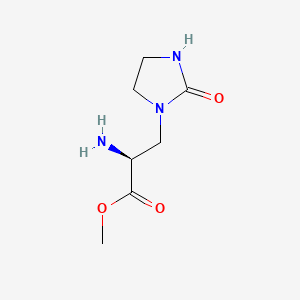
(S)-Methyl 2-amino-3-(2-oxoimidazolidin-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate is a chemical compound with the molecular formula C7H12N2O3 It is characterized by the presence of an ester group, an amino group, and an imidazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate typically involves the reaction of an amino acid derivative with an imidazolidinone compound. One common method is the esterification of (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The imidazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of a more saturated imidazolidinone ring.
Substitution: Formation of (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoic acid.
Aplicaciones Científicas De Investigación
Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The imidazolidinone ring can interact with protein structures, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S)-2-(2-oxoimidazolidin-1-yl)propanoate
- 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid
- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
Uniqueness
Methyl (S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions. Its imidazolidinone ring also provides a stable scaffold for interactions with biological molecules, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H13N3O3 |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-(2-oxoimidazolidin-1-yl)propanoate |
InChI |
InChI=1S/C7H13N3O3/c1-13-6(11)5(8)4-10-3-2-9-7(10)12/h5H,2-4,8H2,1H3,(H,9,12)/t5-/m0/s1 |
Clave InChI |
XWJQMSSOZDUCBN-YFKPBYRVSA-N |
SMILES isomérico |
COC(=O)[C@H](CN1CCNC1=O)N |
SMILES canónico |
COC(=O)C(CN1CCNC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


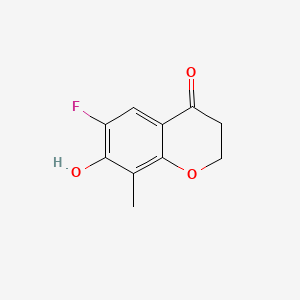



![1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)

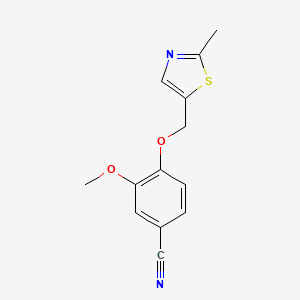

![(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)

![Methyl 3-amino-2-fluoro-3'-methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14896489.png)
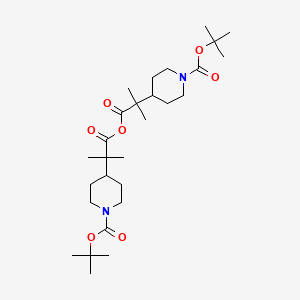
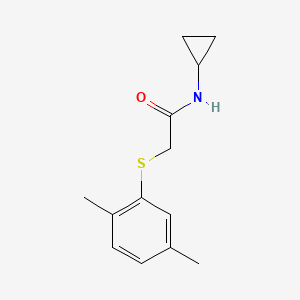
![8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14896494.png)
